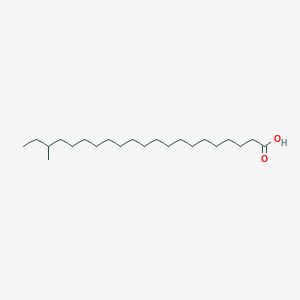
Benzamide, N-acetyloxy-N-butoxy-4-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CCRIS 8758 is a chemical compound listed in the Chemical Carcinogenesis Research Information System (CCRIS) database. This database, developed by the National Cancer Institute, contains chemical records with carcinogenicity, mutagenicity, tumor promotion, and tumor inhibition test results
Métodos De Preparación
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is used for the quantification of small molecules in body fluids and involves sample preparation to remove proteins and other constituents.
Análisis De Reacciones Químicas
CCRIS 8758 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
CCRIS 8758 has several scientific research applications, including:
Chemistry: It is used in studies related to chemical reactions and properties.
Biology: It is involved in research on cellular processes and interactions.
Industry: It is used in various industrial processes and applications.
Mecanismo De Acción
The mechanism of action of CCRIS 8758 involves its interaction with molecular targets and pathways. Small-molecule drugs, such as CCRIS 8758, affect molecular pathways by targeting important proteins. These compounds can penetrate cells easily due to their low molecular weight . The specific molecular targets and pathways involved in the action of CCRIS 8758 are determined through structural biology and other biophysical and biochemical methods.
Comparación Con Compuestos Similares
CCRIS 8758 can be compared with other similar compounds based on their chemical structure and properties. Similar compounds include those listed in the Chemical Carcinogenesis Research Information System and other chemical databases.
Propiedades
Número CAS |
131229-62-4 |
|---|---|
Fórmula molecular |
C13H16ClNO4 |
Peso molecular |
285.72 g/mol |
Nombre IUPAC |
[(2-butoxy-4-chlorobenzoyl)amino] acetate |
InChI |
InChI=1S/C13H16ClNO4/c1-3-4-7-18-12-8-10(14)5-6-11(12)13(17)15-19-9(2)16/h5-6,8H,3-4,7H2,1-2H3,(H,15,17) |
Clave InChI |
MDEMNCBUSKUFSC-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=CC(=C1)Cl)C(=O)NOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


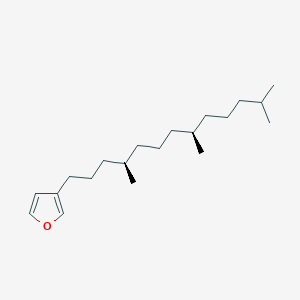
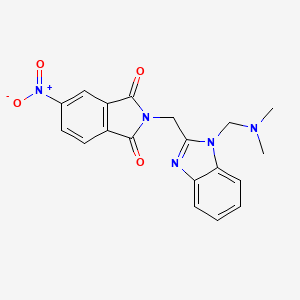

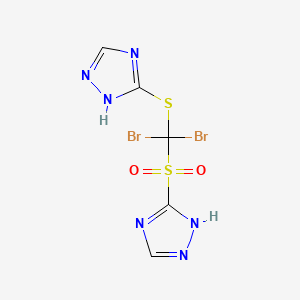
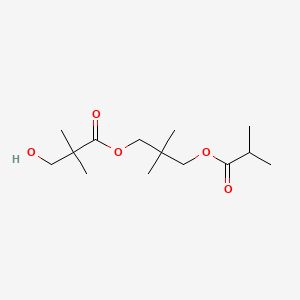
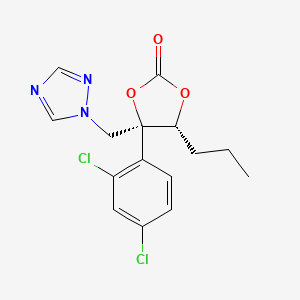
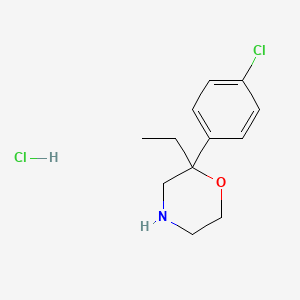
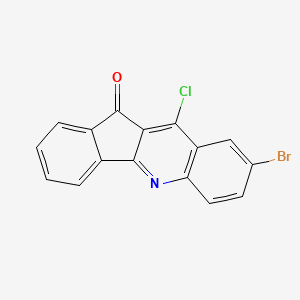
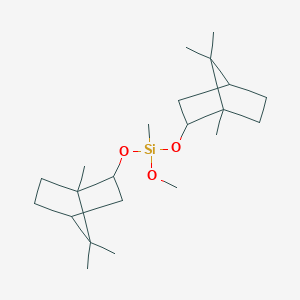
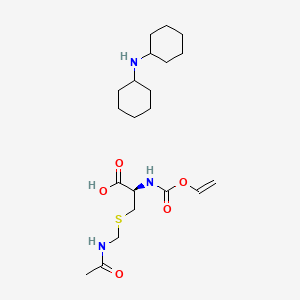
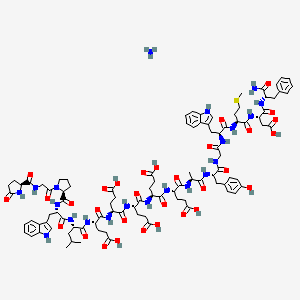
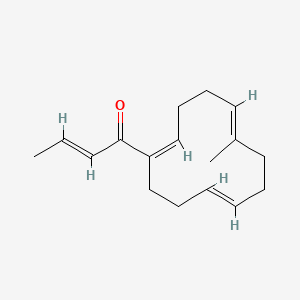
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12693229.png)
